molecular formula C11H13NO2 B1586361 methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 79799-05-6

methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B1586361
CAS RN: 79799-05-6
M. Wt: 191.23 g/mol
InChI Key: YTNGWXICCHJHKA-JTQLQIEISA-N
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Description

Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is likely a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a bicyclic structure, resembling the structure of quinoline, but one of the rings is not aromatic . It’s important to note that the properties of this specific compound can vary greatly depending on its exact structure and the presence of any functional groups .


Synthesis Analysis

The synthesis of such compounds generally involves complex organic reactions. Unfortunately, without specific information or context, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques allow scientists to determine the positions of atoms within a molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Common reactions could involve the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis of Hydantoins and Thiohydantoins

Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been utilized in the synthesis of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, leading to the formation of hydantoins and thiohydantoins. These compounds have potential uses in medicinal chemistry due to their diverse biological activities (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Derivatives for Structural and Physical Characterization

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its hydrochloride and N-acetyl derivative, have been prepared for comprehensive characterization using elemental analyses, NMR spectroscopy, optical rotation, and X-ray diffraction. These derivatives provide insights into the structural and physical properties of related compounds (Jansa, Macháček, & Bertolasi, 2006).

Enantioselective Synthesis of Alkaloids

Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is instrumental in the enantioselective synthesis of alkaloids. It has been used to produce compounds like (+)-corlumine, illustrating its importance in the synthesis of biologically active molecules (Huber & Seebach, 1987).

Novel Synthesis Routes

Innovative synthesis methods have been developed using methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. For example, protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was synthesized through novel routes, highlighting its versatility in organic synthesis (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).

Oxidation and Synthesis of Isoquinoline Derivatives

Research has explored the unusual oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride. This process is significant for the synthesis of various isoquinoline derivatives, demonstrating the compound's role in developing new chemical reactions (Beattie & Hales, 1992).

Biological Activity and Synthesis of Analogues

The compound has been used in the synthesis of biologically active molecules like4-(1-methyl-2-pyrrolidinyl)isoquinoline. This demonstrates its role in modeling the biosynthesis of isoquinoline alkaloids, an area significant for understanding biological processes and developing therapeutic agents (Leete, 1979).

Development of Novel Isoquinoline Derivatives

The treatment of methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates led to the formation of novel 1,2-dihydroisoquinoline derivatives. This application is significant for the development of new chemical entities in drug discovery (Wong, Harrington, & Stanforth, 2013).

Stereoselective Hydrolysis

Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was used in the stereoselective hydrolysis of its butyl, ethyl, and methyl esters, showcasing its utility in stereoselective synthesis, a critical aspect of chiral drug development (Sánchez et al., 2001).

Angiotensin-Converting Enzyme Inhibitors

This compound played a role in synthesizing angiotensin-converting enzyme inhibitors, highlighting its potential in developing hypertension treatments (Hayashi et al., 1983).

Antioxidant Properties

A derivative, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, demonstrated high antioxidant properties, indicating its potential in oxidative stress-related therapies (Kawashima et al., 1979).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. It’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the development of new drugs, its role in chemical reactions, or its potential effects on the environment .

properties

IUPAC Name

methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNGWXICCHJHKA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375235
Record name Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS RN

79799-05-6
Record name Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetyl chloride (0.88 g) was added to methanol (100 ml) with stirring at 0° C. After 10 minutes, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (J. Am. Chem. Soc., 1962, 48, 4487-4494) (2.0 g) was added; the reaction was allowed to warm to room temperature and stirred overnight. DMF (1 ml) was then added and stirring was then continued for a further 24 h. The solvent was removed in vacuo; dichloromethane was added and the solid thus formed was filtered off and partitioned between dichloromethane (50 ml) and saturated aqueous sodium hydrogen carbonate solution (50 ml). The organic phase was dried (magnesium sulphate), filtered, and the filtrate evaporated in vacuo to yield the title compound as a pale yellow oil (1.0 g).
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2 g
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1 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K HAYASHI, K NUNAMI, K SAKAI, Y OZAKI… - Chemical and …, 1983 - jstage.jst.go.jp
The in vitro angiotensin converting enzyme (ACE) inhibitory activities of these dicarboxylic acid derivatives (V) were evaluated. Among them, N-ethyl (13) and N-isopropyl (14) …
Number of citations: 19 www.jstage.jst.go.jp
林公明, 沼波憲一, 坂井和夫, 尾崎泰彦… - Chemical and …, 1983 - jlc.jst.go.jp
(3S)-2-[N-Substituted N-(2-carboxyethyl)carbamoyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives (V) were synthesized by condensation of (3S)-1, 2, 3, 4-…
Number of citations: 3 jlc.jst.go.jp

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